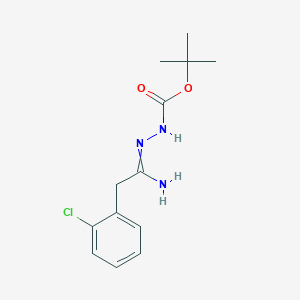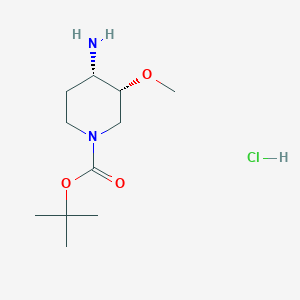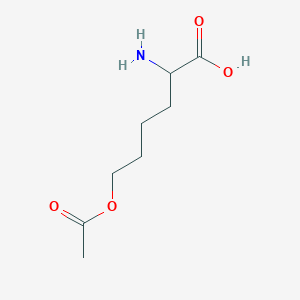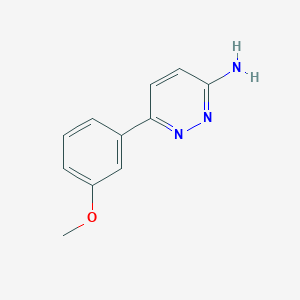
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding ketones or carboxylic acids, while reduction could yield amines or alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: May be used in the production of pharmaceuticals or other chemical products.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanol
- 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetic acid
Uniqueness
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to similar compounds. Its combination of a chlorophenyl group and a methylpiperazine ring may result in unique interactions with biological targets.
特性
分子式 |
C13H20ClN3 |
|---|---|
分子量 |
253.77 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C13H20ClN3/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11/h2-5,13H,6-10,15H2,1H3 |
InChIキー |
OIKPAHGRDVKVFV-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)



![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)


![imino[N'-(2-methoxyphenyl)carbamimidamido]methanaminium](/img/structure/B11728342.png)
![5-{[(Pyridin-2-yl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11728360.png)
![N-[2-(3-Methyl-4-nitro-1,2-oxazol-5-YL)ethenyl]-2-(methylsulfanyl)aniline](/img/structure/B11728364.png)
![benzyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728365.png)


![2-[(2-hydroxyethyl)amino]-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11728386.png)
